1H and 13C NMR chemical shifts for 2-(3-Bromophenoxy)benzaldehyde
1H and 13C NMR chemical shifts for 2-(3-Bromophenoxy)benzaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(3-Bromophenoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(3-Bromophenoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established empirical data to offer a robust framework for the structural elucidation of this molecule. We will delve into a detailed prediction and interpretation of the spectra, grounded in the fundamental principles of substituent effects on aromatic systems. Furthermore, this guide outlines a self-validating experimental protocol for acquiring high-fidelity NMR data and a workflow for definitive spectral assignment using two-dimensional techniques. All theoretical claims and protocols are substantiated with citations to authoritative literature.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei—primarily ¹H and ¹³C—provides unparalleled insight into molecular connectivity, stereochemistry, and conformation. For a complex molecule such as 2-(3-Bromophenoxy)benzaldehyde, which features two distinct aromatic rings with varied substitution patterns, NMR is indispensable for unambiguous structural verification.
The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment.[1] Electron-withdrawing groups deshield nuclei, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift. In this guide, we will systematically dissect the electronic influence of the aldehyde (-CHO), ether (-O-), and bromo (-Br) substituents to predict the chemical shift of each unique proton and carbon atom in the target molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system will be used for 2-(3-Bromophenoxy)benzaldehyde.
Caption: Structure of 2-(3-Bromophenoxy)benzaldehyde with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show nine distinct signals: one for the aldehyde proton and eight for the aromatic protons.
Aldehyde Proton (H7)
The proton of an aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.[3] This significant deshielding is due to the magnetic anisotropy of the carbonyl (C=O) group and the electron-withdrawing nature of the oxygen atom.[3][4] For 2-(3-Bromophenoxy)benzaldehyde, the H7 proton is expected to appear as a singlet, as it has no adjacent protons within three bonds to couple with.
Aromatic Protons (H3, H4, H5, H6 and H2', H4', H5', H6')
The aromatic protons will resonate in the region of δ 6.8-8.0 ppm. Their precise chemical shifts are determined by the cumulative electronic effects of the substituents on each ring.
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Ring A (Benzaldehyde moiety): This ring is substituted with a powerful electron-withdrawing aldehyde group and an electron-donating phenoxy group.
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H6: This proton is ortho to the aldehyde group, placing it in a strongly deshielded environment. It is expected to be the most downfield proton of this ring, likely appearing as a doublet of doublets (dd).
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H4: This proton is para to the aldehyde group and will also be significantly deshielded. It is expected to appear as a triplet or triplet of doublets (td).
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H5 & H3: These protons are influenced by both groups. H5 is meta to the aldehyde but para to the electron-donating ether oxygen, while H3 is ortho to the ether and meta to the aldehyde. The donating effect of the ether oxygen will cause them to be more shielded (upfield) relative to H4 and H6.
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-
Ring B (Bromophenoxy moiety): This ring is substituted with an electron-donating ether linkage and an electron-withdrawing, yet inductively complex, bromine atom.
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H2' and H6': These protons are ortho to the ether linkage, which is electron-donating through resonance. This will shield them, shifting them upfield.
-
H4' and H5': The bromine atom at C3' exerts an inductive withdrawing effect, deshielding adjacent protons. However, its resonance effect is donating. The interplay of these effects will determine the final shifts of H4' and H5'.
-
The expected splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, typically following the n+1 rule for simple cases.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
| H7 | 10.2 - 10.4 | s (singlet) | Aldehyde proton, highly deshielded.[3] |
| H6 | 7.9 - 8.1 | dd | ortho to electron-withdrawing CHO group. |
| H4 | 7.6 - 7.8 | t or td | para to CHO, meta to phenoxy group. |
| H5 | 7.4 - 7.6 | t or td | meta to CHO, para to phenoxy group. |
| H2' | 7.3 - 7.4 | t or ddd | ortho to phenoxy, meta to Br. |
| H4' | 7.2 - 7.3 | t | meta to phenoxy, para to Br. |
| H3 | 7.1 - 7.3 | d or dd | ortho to phenoxy group. |
| H6' | 7.0 - 7.2 | dd | ortho to phenoxy group. |
| H5' | 6.9 - 7.1 | dd | meta to phenoxy, ortho to Br. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[5]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, revealing 13 distinct carbon signals (assuming no accidental overlap).
Carbonyl Carbon (C7)
The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the δ 190-200 ppm range.[6] For substituted benzaldehydes, this value is sensitive to the electronic nature of the ring substituents.[7]
Aromatic Carbons
The aromatic carbons will appear between δ 110-165 ppm.
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Substituent Effects:
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-CHO group: Deshields the attached carbon (C1) and other carbons in the ring, particularly at the ortho and para positions.
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-O- (ether) group: Strongly shields the attached carbons (C2 and C1') and other carbons in the respective rings, especially at the ortho and para positions, due to resonance donation.
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-Br group: The effect of bromine is twofold. It is inductively electron-withdrawing but a resonance donor. Critically, it exhibits a "heavy atom effect," which causes significant shielding (an upfield shift) of the directly attached carbon (C3').[8] This effect often overrides expectations based solely on electronegativity.[8][9]
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-
Quaternary Carbons: The carbons bearing substituents (C1, C2, C1', C3') will typically show lower intensity signals due to the absence of an attached proton and longer relaxation times.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C7 (CHO) | 190 - 193 | Aldehyde carbonyl carbon.[6] |
| C2 | 158 - 162 | Attached to electron-donating ether oxygen. |
| C1' | 155 - 158 | Attached to electron-donating ether oxygen. |
| C4' | 134 - 136 | para to ether, meta to Br. |
| C6 | 133 - 135 | ortho to CHO. |
| C4 | 130 - 132 | para to CHO. |
| C1 | 128 - 131 | Attached to CHO, ortho to ether. |
| C3' | 122 - 125 | Attached to Br; shielded by "heavy atom effect".[8] |
| C5 | 124 - 126 | meta to CHO, para to ether. |
| C6' | 121 - 123 | ortho to ether, para to Br. |
| C5' | 119 - 121 | meta to ether, ortho to Br. |
| C3 | 118 - 120 | ortho to ether, meta to CHO. |
| C2' | 116 - 118 | ortho to ether, meta to Br. |
Experimental Protocol for High-Fidelity NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for unambiguous structural confirmation.
5.1 Sample Preparation
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Mass Measurement: Accurately weigh approximately 10-15 mg of 2-(3-Bromophenoxy)benzaldehyde. Causality: This mass provides sufficient concentration for excellent signal-to-noise in both ¹H and ¹³C spectra within a reasonable acquisition time.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its good dissolving power and relatively clean spectral window.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Causality: TMS is chemically inert and its sharp singlet provides a reliable reference point for calibrating the chemical shift axis.[3]
-
Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Causality: Particulates can degrade spectral resolution by disrupting the magnetic field homogeneity.
5.2 Instrument Setup and Calibration (300-500 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring stable resolution over long experiments.
-
Shimming: Perform automated or manual shimming of the magnetic field. The goal is to optimize the field homogeneity, which is visually confirmed by achieving a sharp, symmetrical lineshape for the TMS or residual solvent peak. Causality: A homogeneous magnetic field is critical for high resolution and accurate multiplicity patterns.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies. Causality: This step ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing signal sensitivity.
5.3 Data Acquisition
-
¹H Spectrum:
-
Pulse Angle: Use a 30-45° pulse angle. Causality: This provides a good compromise between signal intensity and allowing for a short relaxation delay, speeding up acquisition.
-
Acquisition Time (at): ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans.
-
-
¹³C Spectrum:
-
Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30). Causality: Proton decoupling collapses all C-H coupling, simplifying the spectrum to singlets and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 30° pulse angle.
-
Acquisition Time (at): ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, or until adequate signal-to-noise is achieved.
-
-
2D Spectra (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Data Analysis and Structural Confirmation Workflow
A sequential analysis of 1D and 2D NMR data provides a self-validating system for structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
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Analyze ¹H Spectrum: Assign protons based on chemical shift, integration (proton count), and splitting patterns as predicted in Table 1.
-
Analyze ¹³C Spectrum: Assign carbons based on chemical shifts, noting the low-intensity quaternary carbons.
-
Analyze HSQC Spectrum: Confirm direct C-H bonds. Each cross-peak connects a proton signal on one axis to a carbon signal on the other, solidifying the assignments for all protonated carbons.
-
Analyze HMBC Spectrum: This is the key to the final structure. For example, a correlation from the aldehyde proton (H7) to C1 and C2 would confirm their proximity. Correlations from H6' to C1' and C2 would confirm the connectivity of the phenoxy ring. These long-range correlations piece the entire molecular puzzle together definitively.
Conclusion
This guide provides a detailed theoretical framework for interpreting the ¹H and ¹³C NMR spectra of 2-(3-Bromophenoxy)benzaldehyde. By understanding the predictable electronic effects of the aldehyde, ether, and bromo substituents, researchers can confidently approach the structural analysis of this and related compounds. The outlined experimental and analytical workflows represent a robust, field-proven methodology for achieving accurate and unambiguous structural elucidation, underscoring the indispensable role of modern NMR spectroscopy in chemical research and development.
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